molecular formula C11H11N3O B15244860 5-(2-Methoxyphenyl)pyrimidin-4-amine

5-(2-Methoxyphenyl)pyrimidin-4-amine

Cat. No.: B15244860
M. Wt: 201.22 g/mol
InChI Key: WFJIKWTWAQEGCO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered ring structures containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 2-methoxyaniline with a suitable pyrimidine precursor. One common method includes the condensation of 2-methoxyaniline with 4-chloropyrimidine under basic conditions, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Hydroxyphenyl)pyrimidin-4-amine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

5-(2-Methoxyphenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

    Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)pyrimidin-2-amine
  • 5-(4-Methoxyphenyl)pyrimidin-2-amine
  • 4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine

Uniqueness

5-(2-Methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 2-position of the phenyl ring can enhance its interaction with certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-13-7-14-11(9)12/h2-7H,1H3,(H2,12,13,14)

InChI Key

WFJIKWTWAQEGCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2N

Origin of Product

United States

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